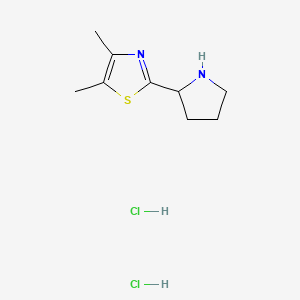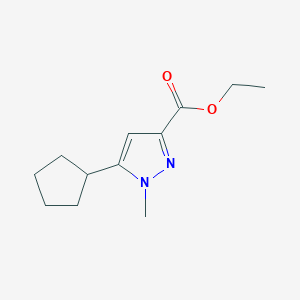
ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound features a cyclopentyl group, a methyl group, and an ethyl ester functional group, making it a unique and interesting molecule for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of an acid catalyst to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Aplicaciones Científicas De Investigación
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents.
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with a different substitution pattern
Uniqueness
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. Its cyclopentyl group, in particular, contributes to its unique steric and electronic characteristics, differentiating it from other pyrazole derivatives .
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
ethyl 5-cyclopentyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-16-12(15)10-8-11(14(2)13-10)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
DVGQFUJWPAPFTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


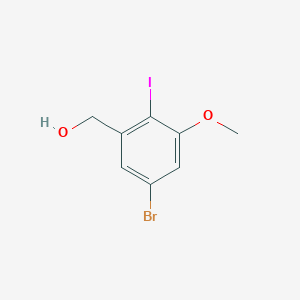


![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)


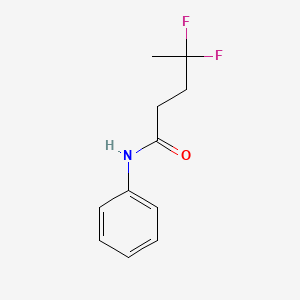
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
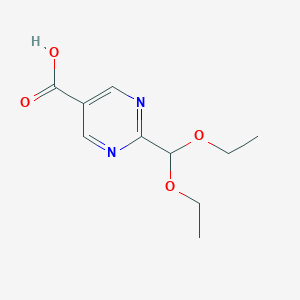
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)
